2,4,6-Tribromobenzene-1,3,5-triol (TBPG) is a highly functionalized, symmetrically substituted aromatic compound featuring three hydroxyl groups and three bromine atoms on a single benzene core. For industrial and scientific buyers, its primary value lies in its dual nature as both a tri-functional cross-linking agent and a high-density halogen source, boasting a 66.1% bromine content by weight. Unlike standard aliphatic or di-functional brominated additives, TBPG serves as a rigid, hexasubstituted building block. It is primarily procured for the synthesis of ultra-stable 2D network polymers via irreversible nucleophilic aromatic substitution, as a reactive flame-retardant monomer for advanced thermosets, and as a precise precursor for multi-axis palladium-catalyzed cross-coupling reactions [REFS-1, REFS-2].
Attempting to substitute TBPG with unbrominated phloroglucinol or standard brominated flame retardants like Tetrabromobisphenol A (TBBPA) results in critical structural and performance failures. Phloroglucinol lacks the electron-withdrawing halogens required to lower the phenolic pKa and activate the ring for irreversible dioxin-linkage formation in 2D polymers [1]. Conversely, TBBPA is only a diol, restricting it to linear thermoplastic chain extension unless secondary cross-linkers are added. Furthermore, attempting to synthesize TBPG in-house by brominating phloroglucinol is notoriously non-selective, yielding complex mixtures of mono- and di-brominated intermediates that require expensive, yield-destroying chromatographic purification[2]. Procuring pure TBPG is essential to guarantee a symmetric, tri-functional, and fully halogenated core without the massive overhead of intermediate purification.
When synthesizing highly stable 2D polymers, dynamic covalent linkages (such as imines or boronate esters) often suffer from hydrolytic degradation in harsh environments. TBPG bypasses this limitation by undergoing irreversible nucleophilic aromatic substitution (SNAr) to form rigid dioxin linkages. Compared to standard dynamic COF precursors, TBPG yields network polymers (like C2O frameworks) that exhibit near-total chemical stability and high char yields, maintaining structural integrity where standard imine-linked COFs rapidly hydrolyze[1].
| Evidence Dimension | Linkage stability and reaction conversion |
| Target Compound Data | TBPG (forms irreversible dioxin linkages; >98% conversion to stable networks) |
| Comparator Or Baseline | Standard dynamic COF precursors (imine/boronate linkages; highly susceptible to hydrolysis) |
| Quantified Difference | TBPG enables irreversible C-O-C bond formation, eliminating the hydrolytic vulnerability of standard COFs. |
| Conditions | Self-condensation or co-condensation via SNAr under basic conditions |
Procuring TBPG allows materials scientists to synthesize ultra-stable, chemically resistant 2D membranes that survive industrial acidic or basic conditions.
For flame-retardant resins, the choice of reactive monomer dictates both thermal stability and fire resistance. TBPG offers a distinct structural advantage over the industry standard, Tetrabromobisphenol A (TBBPA). While TBBPA is a diol containing 58.8 wt% bromine, TBPG is a triol containing 66.1 wt% bromine [1]. This higher functionality (three hydroxyl groups versus two) allows TBPG to act as a direct 3D cross-linking agent in epoxies and polyurethanes, rather than a simple linear chain extender. The result is a thermoset with a denser cross-linked network, higher char yield, and superior thermomechanical rigidity.
| Evidence Dimension | Reactive functionality and halogen weight fraction |
| Target Compound Data | TBPG (Triol, 3 cross-linking sites, 66.1 wt% Bromine) |
| Comparator Or Baseline | TBBPA baseline (Diol, 2 cross-linking sites, 58.8 wt% Bromine) |
| Quantified Difference | +50% reactive sites per molecule and +7.3% higher bromine content by weight. |
| Conditions | Resin formulation (e.g., epoxy or polyurethane matrices) |
Buyers formulating advanced aerospace or electronics resins should select TBPG to simultaneously maximize flame retardancy and thermomechanical rigidity without requiring secondary cross-linkers.
Synthesizing symmetric, hexasubstituted benzene derivatives (such as tris-triflates for multi-axis cross-coupling) requires precise halogenation. Attempting to brominate standard phloroglucinol in-house is notoriously non-selective, yielding complex mixtures of mono-, di-, and tri-brominated species that require intensive chromatographic separation [1]. Procuring high-purity TBPG directly eliminates this bottleneck, providing a guaranteed 1,3,5-trihydroxy-2,4,6-tribromo starting scaffold. This allows direct conversion to 1,3,5-tribromophloroglucinol tris(triflates) with high atom economy, bypassing the significant yield losses typically associated with under- or over-halogenated byproducts.
| Evidence Dimension | Regioselective synthesis yield of hexasubstituted cores |
| Target Compound Data | Direct use of TBPG (quantitative availability of the 2,4,6-tribromo-1,3,5-trioxygenated pattern) |
| Comparator Or Baseline | In-situ bromination of phloroglucinol (non-selective, low yield of pure tribromo product) |
| Quantified Difference | Direct procurement bypasses the non-selective bromination step, preventing severe yield losses to mixed-halogenated byproducts. |
| Conditions | Preparation of tris(triflates) for Pd-catalyzed cross-coupling |
Using pre-synthesized TBPG drastically reduces solvent waste, purification time, and yield loss in the scale-up of dendrimers and star polymers.
The electron-withdrawing effect of the three bromine atoms on the aromatic ring fundamentally alters the electronic properties of the hydroxyl groups. Compared to unbrominated phloroglucinol, which has a first pKa of approximately 8.0, the hydroxyl groups in TBPG are significantly more acidic due to the strong inductive effects of the halogens [1]. This enhanced acidity makes TBPG a far superior hydrogen-bond donor and metal chelator. In supramolecular chemistry, this property is critical for forming tight host-guest complexes or acting as a robust cocatalyst in epoxide cycloadditions where strong nucleophile activation is required.
| Evidence Dimension | Phenolic acidity (pKa) and hydrogen-bond donor strength |
| Target Compound Data | TBPG (highly acidic phenolic OH groups due to 3x Br inductive effects) |
| Comparator Or Baseline | Phloroglucinol (pKa ~8.0, weaker H-bond donor) |
| Quantified Difference | Estimated pKa reduction of >2 units, exponentially increasing proton-donor capacity at neutral pH. |
| Conditions | Aqueous/organic solvent mixtures for supramolecular assembly or catalysis |
Formulators of supramolecular catalysts or metal-chelating resins must select TBPG over phloroglucinol to achieve the necessary binding affinity and activation energy reduction.
TBPG is the optimal precursor for buyers developing chemically resistant 2D membranes or solid supports. Its ability to form irreversible dioxin linkages via SNAr reactions ensures the resulting frameworks survive harsh acidic or basic industrial conditions that would destroy standard imine-linked COFs [1].
Due to its tri-functional nature and 66.1 wt% bromine content, TBPG is highly suited for formulating advanced epoxy and polyurethane resins. It acts as a 3D cross-linker, providing superior flame retardancy and higher glass transition temperatures than standard TBBPA-based linear extensions[1].
For laboratories synthesizing complex, multi-directional macromolecules, TBPG serves as a ready-to-use hexasubstituted core. It can be directly converted into tris-triflates for palladium-catalyzed cross-coupling, completely bypassing the low-yield, non-selective bromination of phloroglucinol [2].
Leveraging its lowered pKa and strong hydrogen-bonding capabilities, TBPG is an ideal building block for self-assembled organic capsules and cocatalysts. Its enhanced acidity allows it to strongly activate epoxides during cycloaddition reactions, outperforming unbrominated phenolic analogs [1].